Genkwanin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Structural Analysis

Field: Crystallography

Application: Genkwanin is a non-glycosylated flavonoid isolated from Callicarpa americana.

Drug Delivery

Field: Pharmacology

Antitumor Capability

Anti-Inflammatory Effects

Field: Immunology

Application: Genkwanin has been found to have anti-inflammatory effects.

Results: Genkwanin has been suggested to improve glucose metabolism and alleviate menopausal symptoms.

Antioxidant Activity

Field: Biochemistry

Application: Genkwanin has been found to have antioxidant activity.

Results: Genkwanin has been suggested to have beneficial biochemical effects against various diseases.

Anti-Bacterial Effects

Genkwanin is a non-glycosylated flavonoid, specifically classified as an O-methylated flavone, with the chemical formula and a molecular weight of 284.26 g/mol. It is structurally characterized by a methoxy group at the 7-position of the apigenin backbone, making it a derivative of apigenin. Genkwanin is primarily isolated from various plant sources, including the seeds of Alnus glutinosa and the leaves of ferns such as Notholaena bryopoda and Asplenium normale . The compound has garnered attention for its diverse biological activities and potential therapeutic applications.

Research suggests Genkwanin exhibits various biological activities, potentially through multiple mechanisms. Here are some key aspects:

- Anti-inflammatory Activity: Genkwanin might suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, thereby reducing inflammation [].

- Anti-cancer Activity: Studies suggest Genkwanin may induce cell death in cancer cells through various pathways, including cell cycle arrest and apoptosis [].

- Antioxidant Activity: The presence of hydroxyl groups in the structure suggests Genkwanin might act as an antioxidant, scavenging free radicals that contribute to cellular damage.

Genkwanin exhibits significant biological activities, particularly in anti-inflammatory and antioxidant capacities. Studies have demonstrated that genkwanin can inhibit proinflammatory mediators such as inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 in macrophages activated by lipopolysaccharides . Furthermore, it has shown protective effects against neuroinflammation and cytotoxicity in models of Parkinson's disease by inhibiting pathways associated with inflammation . Its antioxidant properties contribute to reducing oxidative stress, which is linked to various chronic diseases .

Genkwanin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent extraction techniques from plants known to contain the compound. For instance, genkwanin has been isolated from Daphne genkwa using normal-phase flash chromatography . Chemical synthesis may involve methylation of apigenin or other flavonoid precursors under controlled conditions to yield genkwanin with high purity.

The applications of genkwanin are diverse, ranging from its use in traditional medicine to potential pharmaceutical developments. Its anti-inflammatory properties make it a candidate for treating conditions associated with chronic inflammation, such as arthritis and neurodegenerative diseases. Additionally, genkwanin's antioxidant activity suggests potential use in dietary supplements aimed at reducing oxidative stress . Research is ongoing into its efficacy as an antitumor agent, particularly in breast cancer therapy .

Interaction studies have highlighted genkwanin's role in modulating various signaling pathways related to inflammation. It has been shown to affect the mitogen-activated protein kinase signaling pathway by regulating microRNA-101 and MAPK phosphatase 1 expression levels . These interactions suggest that genkwanin may serve as a therapeutic agent by targeting specific molecular pathways involved in inflammatory responses.

Genkwanin shares structural similarities with several other flavonoids, which may exhibit comparable biological activities. Below is a comparison table highlighting some similar compounds:

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Apigenin | Flavone | Antioxidant, anti-inflammatory | Found in many fruits and vegetables |

| Luteolin | Flavone | Anti-inflammatory, anticancer | Stronger anti-inflammatory properties |

| Quercetin | Flavonol | Antioxidant, antihistamine | Broad spectrum of health benefits |

| Kaempferol | Flavonol | Antioxidant, anti-cancer | Found in high concentrations in kale |

| Chrysin | Flavone | Anti-inflammatory, anxiolytic | Known for its potential aromatase inhibition |

Genkwanin's uniqueness lies in its specific methylation pattern that influences its reactivity and biological activity compared to these similar compounds. Its selective inhibition of inflammatory mediators through specific signaling pathways further distinguishes it within this group of flavonoids .

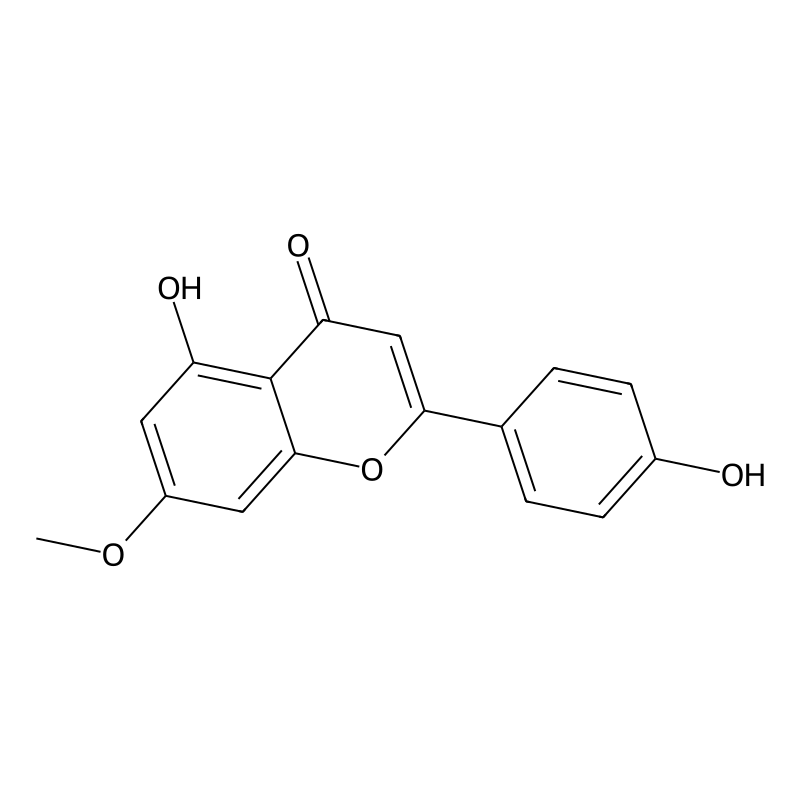

Molecular Structure and Formula (C16H12O5)

Genkwanin possesses the molecular formula C16H12O5, representing a flavone backbone with specific hydroxyl and methoxy substitutions [1] [2] [4]. The compound exhibits a characteristic flavonoid structure consisting of two benzene rings (A and B rings) connected by a heterocyclic pyrone ring (C ring) [18]. The International Union of Pure and Applied Chemistry name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one [2] [5] [10].

The structural configuration features hydroxyl groups at positions 5 and 4', with a methoxy group specifically located at position 7 of the flavone skeleton [2] [7]. This methylation pattern distinguishes genkwanin from its parent compound apigenin, which contains hydroxyl groups at positions 5, 7, and 4' [2] [5]. The Chemical Abstracts Service registry number for genkwanin is 437-64-9, and its InChI key is JPMYFOBNRRGFNO-UHFFFAOYSA-N [1] [2] [4].

Single-crystal X-ray diffraction studies have revealed that genkwanin crystallizes as very thin needles with an extremely high aspect ratio [18]. The crystal structure demonstrates the presence of two independent molecules in the asymmetric unit, each exhibiting different conformations and packing modes [18]. One molecule displays a higher degree of non-planarity compared to the other, though both maintain short stacking distances and separation between molecules, indicating a high degree of co-planarity consistent with the conjugated system [18].

Physical Properties and Characteristics

The physical properties of genkwanin reflect its flavonoid nature and structural characteristics. The compound exhibits a molecular weight of 284.267 grams per mole, with a monoisotopic mass of 284.068473 grams per mole [2] [4] [5] [7]. The exact mass determination yields a value of 284.068481 grams per mole [7].

Table 1: Physical Properties of Genkwanin

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H12O5 | [1] [2] [4] |

| Molecular Weight | 284.267 g/mol | [2] [4] [7] |

| Monoisotopic Mass | 284.068473 g/mol | [2] [4] [5] |

| Melting Point | 290-292°C | [7] |

| Boiling Point | 546.5±50.0°C at 760 mmHg | [7] |

| Density | 1.4±0.1 g/cm³ | [7] |

| Flash Point | 209.7±23.6°C | [7] |

| Vapor Pressure | 0.0±1.5 mmHg at 25°C | [7] |

| Refractive Index | 1.669 | [7] |

| LogP | 2.36 | [7] |

| Polar Surface Area | 79.90 Ų | [7] |

Genkwanin demonstrates specific thermal characteristics with a melting point range of 290-292°C and a calculated boiling point of 546.5±50.0°C at standard atmospheric pressure [7]. The compound exhibits a density of 1.4±0.1 grams per cubic centimeter and possesses a flash point of 209.7±23.6°C [7]. The vapor pressure at 25°C is negligible at 0.0±1.5 mmHg, indicating low volatility under standard conditions [7].

The lipophilicity of genkwanin, expressed as the logarithm of the partition coefficient (LogP), is 2.36, suggesting moderate lipophilic character [7]. The polar surface area calculation yields 79.90 square angstroms, which influences the compound's bioavailability and membrane permeability characteristics [7]. The refractive index value of 1.669 provides information about the compound's optical density and light-bending properties [7].

Solubility studies reveal that genkwanin is practically insoluble in water, consistent with its flavonoid nature and lipophilic characteristics [10] [11]. In dimethyl sulfoxide, the compound demonstrates enhanced solubility at 31.25 milligrams per milliliter (109.93 millimolar), though ultrasonic treatment is required for complete dissolution [11]. The compound exhibits hygroscopic properties and requires storage at -20°C under inert atmospheric conditions to maintain stability [7] [11].

Spectroscopic Profile

The spectroscopic characterization of genkwanin provides comprehensive structural information through various analytical techniques. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 260 nanometers and 332 nanometers, with the latter wavelength commonly employed for high-performance liquid chromatography detection [12] [20].

Table 2: Spectroscopic Characteristics of Genkwanin

| Technique | Key Values | Additional Information | Reference |

|---|---|---|---|

| Ultraviolet-Visible (λmax) | 260 nm, 332 nm | Detection wavelength for chromatography | [12] [20] |

| Mass Spectrometry (Base Peak) | m/z 268.036 | Loss of methyl group (15 Da) | [2] [14] |

| Mass Spectrometry (Molecular Ion) | m/z 283.0592 | [M-H]⁻ quasi-molecular ion | [2] [22] |

| Liquid Chromatography-Mass Spectrometry | m/z 283.0587 | High intensity molecular ion | [2] |

| High-Performance Liquid Chromatography | 18.81 min | Retention time with specific mobile phase | [20] [22] |

| Nuclear Magnetic Resonance | DMSO-d6, CDCl3 | Optimal solvents for analysis | [8] [18] |

Mass spectrometric analysis demonstrates the molecular ion peak at m/z 283.0592 in negative ionization mode, corresponding to the [M-H]⁻ quasi-molecular ion [2] [22]. The base peak appears at m/z 268.036, representing the loss of a methyl group (15 daltons) from the molecular ion, which is characteristic of methoxylated flavonoids [2] [14]. Additional fragmentation patterns include peaks at m/z 240.0419, 211.0396, 117.0344, and 151.0033, corresponding to successive losses of carbon monoxide and formyl groups, along with retro-Diels-Alder cleavage reactions [22].

High-performance liquid chromatography analysis utilizing a mobile phase composition of methanol-water-acetic acid (65:35:5) yields a retention time of 18.81 minutes when detected at 332 nanometers [20] [22]. The chromatographic behavior reflects the compound's polarity and interaction with reversed-phase stationary phases [20] [21].

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation using deuterated dimethyl sulfoxide or deuterated chloroform as solvents [8] [18]. Carbon-13 nuclear magnetic resonance data are available through various spectral databases, confirming the structural assignments of the flavone skeleton and substituent groups [2]. Proton nuclear magnetic resonance analysis reveals characteristic signals for aromatic protons, methoxy groups, and hydroxyl functionalities [8] [18].

Infrared spectroscopy demonstrates characteristic absorption bands associated with hydroxyl groups, carbonyl stretching, and aromatic carbon-carbon vibrations typical of flavonoid compounds [15]. The spectroscopic fingerprint provides confirmatory evidence for structural identification and purity assessment [15].

Chemical Stability and Reactivity Parameters

The chemical stability and reactivity of genkwanin are governed by its flavonoid structure and specific substitution pattern. As a 7-O-methylated flavonoid, the compound exhibits distinct chemical behavior compared to its unmethylated analogs [2] [5] [10].

Table 3: Chemical Stability and Reactivity Parameters

| Parameter | Value/Description | Mechanistic Information | Reference |

|---|---|---|---|

| Chemical Classification | 7-O-methylated flavonoid | Monomethoxyflavone derived from apigenin | [2] [5] [10] |

| Storage Requirements | -20°C, inert atmosphere, hygroscopic | Prevents oxidative degradation | [7] [11] |

| Iron Chelation Capacity | 19.02 ± 0.41% activity | Moderate metal-binding capability | [26] |

| Electrochemical Activity | Redox active compound | Electron donation capacity | [6] [24] |

| Thermal Stability | Stable to melting point | No decomposition below 290°C | [7] |

| Photostability | Light-sensitive | Requires protection from light | [11] |

| pH Stability | Weakly acidic character | Proton dissociation behavior | [10] [24] |

Iron chelation studies demonstrate that genkwanin exhibits moderate metal-binding capacity with a measured activity of 19.02 ± 0.41% peak area reduction in iron-binding assays [26]. This chelation capacity is intermediate compared to other flavonoids, reflecting the influence of the 7-methoxy substitution on metal coordination [26]. The compound's ability to chelate iron ions is attributed to the presence of hydroxyl groups at positions 5 and 4', which can form coordination complexes with metal cations [26].

Electrochemical properties indicate that genkwanin possesses redox activity characteristic of flavonoid compounds [6] [24]. The electron donation capacity relates to the compound's antioxidant potential, though the 7-methoxy substitution modifies the electron density distribution compared to the parent apigenin molecule [6] [24]. Quantum mechanical calculations suggest that hydration energy, bond dissociation enthalpy, proton affinity, and electron transfer enthalpy all contribute to the overall reactivity profile [24].

Thermal analysis reveals that genkwanin remains stable up to its melting point of 290-292°C, indicating good thermal stability under normal handling conditions [7]. The compound does not exhibit significant decomposition below this temperature range, making it suitable for various analytical and preparative procedures [7].

The compound demonstrates sensitivity to light exposure, necessitating protection during storage and handling [11]. This photosensitivity is common among flavonoid compounds and relates to the conjugated aromatic system that can undergo photochemical reactions [11]. Optimal storage conditions include refrigeration at -20°C under an inert nitrogen or argon atmosphere to prevent oxidative degradation [7] [11].

Chemical reactivity studies indicate that the 7-methoxy group significantly influences the compound's behavior compared to unmethylated flavonoids [2] [5]. The methylation reduces the number of available hydroxyl groups for hydrogen bonding and metal coordination, affecting both physical properties and biological interactions [2] [5]. The compound exhibits weakly acidic character due to the remaining hydroxyl groups, though specific dissociation constant values have not been definitively established [10] [24].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant